molecular formula C14H14N2O6S B402258 N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide CAS No. 331435-18-8

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B402258
CAS No.: 331435-18-8
M. Wt: 338.34g/mol
InChI Key: MQJGTVBRQAFGML-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group, a sulfonamide group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed:

    Reduction: Formation of N-(3,4-dimethoxyphenyl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the methoxy groups.

Scientific Research Applications

Chemistry: N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry. Its ability to inhibit certain enzymes makes it a potential candidate for the treatment of diseases where these enzymes play a critical role.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, used in the synthesis of other compounds.

    N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxybenzamide: A compound with similar structural features, used as a corrosion inhibitor.

Uniqueness: N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-12-8-7-10(9-13(12)22-2)15-23(19,20)14-6-4-3-5-11(14)16(17)18/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJGTVBRQAFGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-nitrobenzenesulfonyl chloride (3.0 g, 13.5 mmol) and 3,4-dimethoxyaniline (2.1 g, 14.9 mmol) in 1,4-dioxane (30 mL) in a sealed reaction tube was heated at 80° C. for 24 h with TLC monitoring (hexane: EtOAc, 1:1). The reaction mixture was diluted with H2O (30 mL), extracted with EtOAc (3×100 mL) and the combined organic phases dried over Na2SO4, filtered and concentrated in vacuo. Purification by gradient flash chromatography, eluting with 20-25% EtOAc in hexane yielded the title compound (2.5 g, 7.39 mmol).
Quantity
3 g
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2.1 g
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30 mL
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solvent
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reactant
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0 (± 1) mol
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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